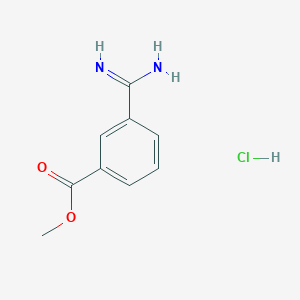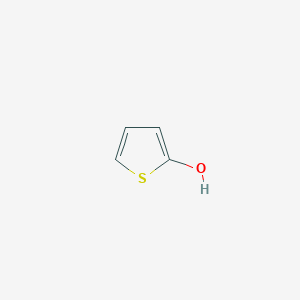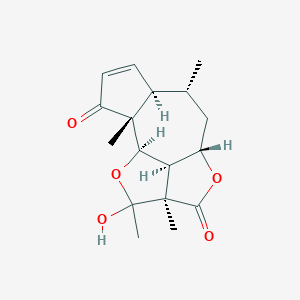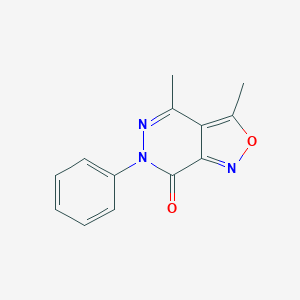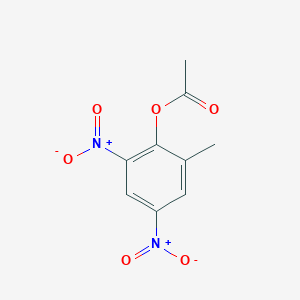
Phenol, 2-methyl-4,6-dinitro-, acetate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-methyl-4,6-dinitro-, acetate (ester) is a chemical compound that is commonly used in scientific research. It is a yellow crystalline solid that is soluble in organic solvents. This compound has been found to have important applications in various fields of research, including pharmacology, toxicology, and biochemistry.
Mechanism Of Action
The mechanism of action of Phenol, 2-methyl-4,6-dinitro-, acetate (Phenol, 2-methyl-4,6-dinitro-, acetate (ester)) is not well understood. However, it is known to be a potent inhibitor of certain enzymes, including acetylcholinPhenol, 2-methyl-4,6-dinitro-, acetate (ester)ase and butyrylcholinPhenol, 2-methyl-4,6-dinitro-, acetate (ester)ase. This makes it useful in the study of neurological disorders such as Alzheimer's disease.
Biochemical And Physiological Effects
Phenol, 2-methyl-4,6-dinitro-, acetate (Phenol, 2-methyl-4,6-dinitro-, acetate (ester)) has been found to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as well as antioxidant properties. It has also been found to have an effect on the immune system, specifically on the production of cytokines.
Advantages And Limitations For Lab Experiments
One advantage of using Phenol, 2-methyl-4,6-dinitro-, acetate (Phenol, 2-methyl-4,6-dinitro-, acetate (ester)) in lab experiments is its high purity and stability. It is also relatively easy to synthesize. However, one limitation is that it can be toxic and must be handled with care.
Future Directions
There are a number of potential future directions for research involving Phenol, 2-methyl-4,6-dinitro-, acetate (Phenol, 2-methyl-4,6-dinitro-, acetate (ester)). One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease. Another area of interest is its potential as an anti-inflammatory agent. Additionally, further research into its mechanism of action could lead to the development of new drugs and treatments.
Synthesis Methods
Phenol, 2-methyl-4,6-dinitro-, acetate (Phenol, 2-methyl-4,6-dinitro-, acetate (ester)) can be synthesized through a number of different methods. One common method involves the reaction of phenol with nitric acid and sulfuric acid, followed by the addition of acetic anhydride. This process results in the formation of the Phenol, 2-methyl-4,6-dinitro-, acetate (ester).
Scientific Research Applications
Phenol, 2-methyl-4,6-dinitro-, acetate (Phenol, 2-methyl-4,6-dinitro-, acetate (ester)) has been extensively used in scientific research. It is commonly used as a reagent in organic synthesis and as a marker in biochemical assays. It is also used in the development of new drugs and in toxicology studies.
properties
CAS RN |
18461-55-7 |
|---|---|
Product Name |
Phenol, 2-methyl-4,6-dinitro-, acetate (ester) |
Molecular Formula |
C9H8N2O6 |
Molecular Weight |
240.17 g/mol |
IUPAC Name |
(2-methyl-4,6-dinitrophenyl) acetate |
InChI |
InChI=1S/C9H8N2O6/c1-5-3-7(10(13)14)4-8(11(15)16)9(5)17-6(2)12/h3-4H,1-2H3 |
InChI Key |
OEMKFZGDLXBFNO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OC(=O)C)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C)[N+](=O)[O-])[N+](=O)[O-] |
Other CAS RN |
18461-55-7 |
synonyms |
Acetic acid 2-methyl-4,6-dinitrophenyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1R,3S,5R,7S,10S,14R,15R,18R)-6,6,10,14,18-Pentamethyl-15-[(2R)-6-methylheptan-2-yl]-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadec-11-en-7-yl] acetate](/img/structure/B101145.png)

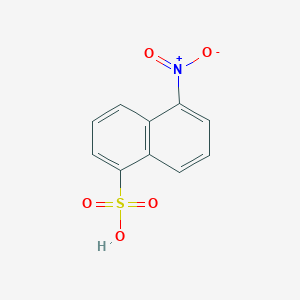
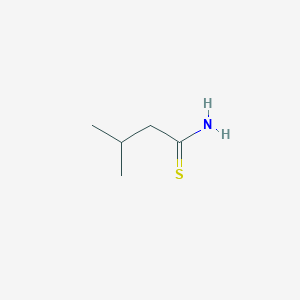
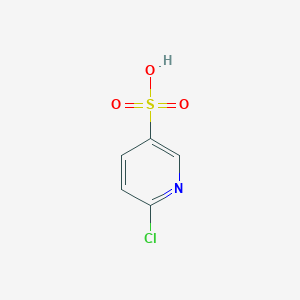
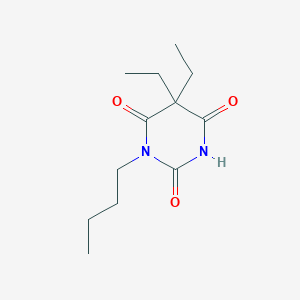
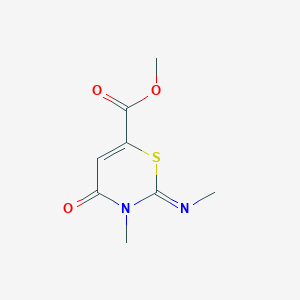
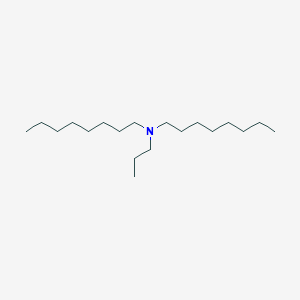
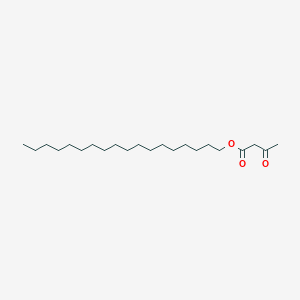
![4-Ethoxybenzo[c]cinnoline](/img/structure/B101161.png)
